molecular formula C16H16N2O B11863252 3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine CAS No. 89193-05-5

3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine

Katalognummer: B11863252
CAS-Nummer: 89193-05-5
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: TYRJOKRGDPZLLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a methoxy group at the 3-position, two methyl groups at the 5 and 8 positions, and a phenyl group at the 2-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

89193-05-5

Molekularformel

C16H16N2O

Molekulargewicht

252.31 g/mol

IUPAC-Name

3-methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C16H16N2O/c1-11-9-10-12(2)18-15(11)17-14(16(18)19-3)13-7-5-4-6-8-13/h4-10H,1-3H3

InChI-Schlüssel

TYRJOKRGDPZLLM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(N2C1=NC(=C2OC)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.